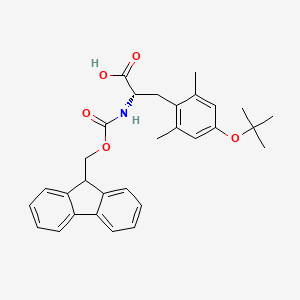

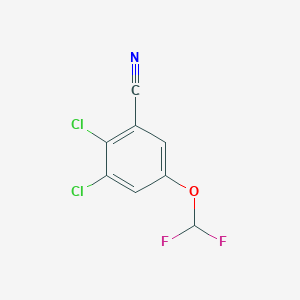

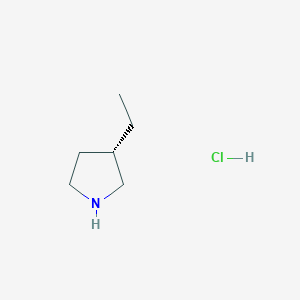

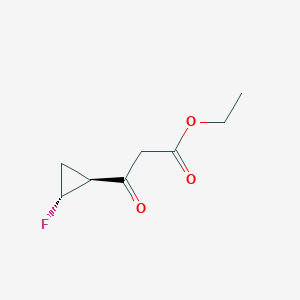

![molecular formula C8H9N3 B1447465 (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine CAS No. 1196145-18-2](/img/structure/B1447465.png)

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Descripción general

Descripción

“(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine” is an intermediate used in drug discovery . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine”, has been reported in the literature . The design and synthesis of these derivatives are often guided by a structure-based design strategy .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine”, have been reported to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds may undergo chemical reactions with these receptors.Physical And Chemical Properties Analysis

“(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine” is a solid at 20°C . Its molecular formula is C8H9N3 and its molecular weight is 147.18 .Aplicaciones Científicas De Investigación

Anticonvulsant Agents

Research indicates that Schiff bases of 3-aminomethyl pyridine, including derivatives similar to (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, show potential as anticonvulsant agents. These compounds were found to protect against seizures in various models after intraperitoneal administration, suggesting their applicability in epilepsy treatment or related neurological disorders (Pandey & Srivastava, 2011).

Peptide Synthesis and Stabilization

A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, closely related to the query compound, has been designed to stabilize parallel turn conformations in short peptide sequences. This underscores its potential utility in peptide synthesis and structural biology research, particularly for investigating peptide conformations (Bucci et al., 2018).

Catalysis and Organic Synthesis

Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to the query compound, have been synthesized and utilized in catalytic applications. These compounds, after undergoing C–H bond activation, form unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic processes (Roffe et al., 2016).

Anticancer Activity

Research on palladium and platinum complexes using Schiff base ligands, which are structurally similar to (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine, indicates potential anticancer activity. These complexes have shown efficacy against various human cancerous cell lines, pointing towards their possible application in cancer therapy (Mbugua et al., 2020).

Photocytotoxicity in Red Light

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, structurally akin to the query compound, have shown unprecedented photocytotoxicity under red light. This suggests their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).

Synthesis and Characterization

Compounds like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine have been synthesized and characterized, indicating their potential as building blocks in chemical synthesis and drug discovery (Becerra et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .

Mode of Action

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine interacts with FGFRs, inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action, efficacy, and stability of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine can be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound . .

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMUTSOQIAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278251 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine | |

CAS RN |

1196145-18-2 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196145-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.